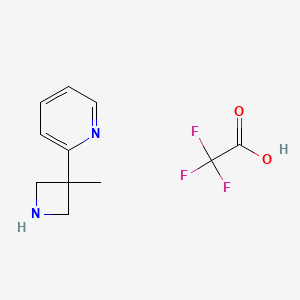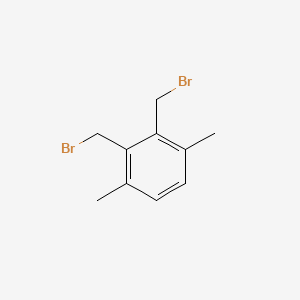
Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- is an organic compound characterized by the presence of two bromomethyl groups and two methyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- typically involves the bromination of 2,3-dimethylbenzene. A common method is the Wohl–Ziegler bromination, which uses N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) under specific reaction conditions . This method ensures the selective bromination of the methyl groups to form the desired product.
Industrial Production Methods
Industrial production of Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can yield methyl groups or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution: Products include benzene derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include benzaldehyde, benzoic acid, and their derivatives.
Reduction: Products include toluene and other reduced benzene derivatives.
Applications De Recherche Scientifique
Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- involves its ability to undergo various chemical transformations. The bromomethyl groups are reactive sites that can participate in substitution, oxidation, and reduction reactions. These reactions can lead to the formation of new compounds with different properties and potential applications. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(bromomethyl)benzene
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
- 1,3-Dibromo-5-(dibromomethyl)benzene
Uniqueness
Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- is unique due to the specific positioning of its bromomethyl and methyl groups, which influence its reactivity and the types of reactions it can undergo. This compound’s structure allows for selective functionalization and the formation of diverse products, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
38108-82-6 |
|---|---|
Formule moléculaire |
C10H12Br2 |
Poids moléculaire |
292.01 g/mol |
Nom IUPAC |
2,3-bis(bromomethyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H12Br2/c1-7-3-4-8(2)10(6-12)9(7)5-11/h3-4H,5-6H2,1-2H3 |
Clé InChI |
YCUYSKVWIGHICM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


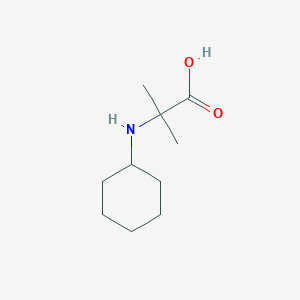
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)
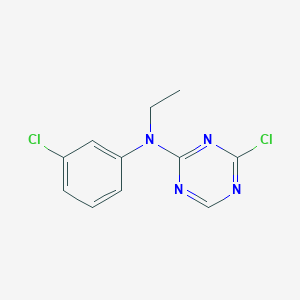
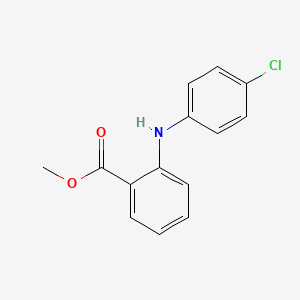



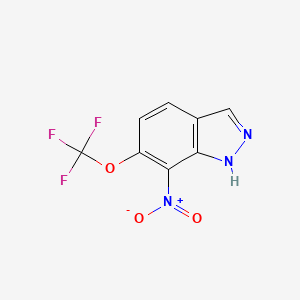
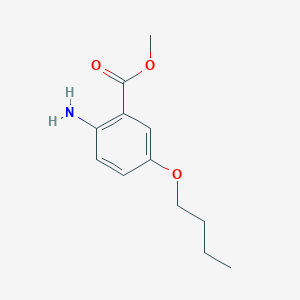
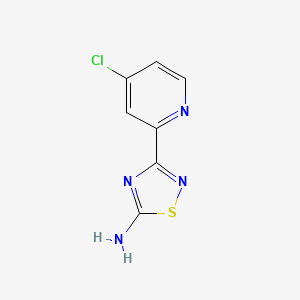
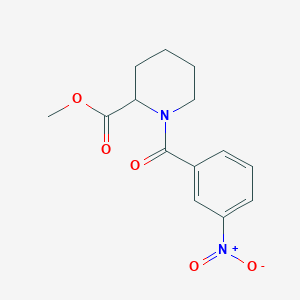
![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
